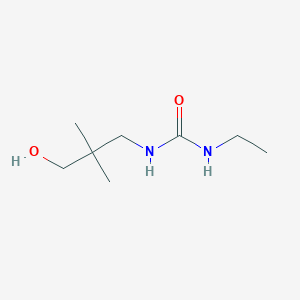
1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea
Overview
Description
1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea, abbreviated as EDU, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, odorless, and non-volatile compound that has been used in numerous studies related to biochemical and physiological research. EDU is a versatile compound that can be used as a reagent, catalyst, and building block in a variety of experiments. In
Scientific Research Applications
Bioconjugation and Peptide Synthesis
1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC), a compound closely related to 1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea, is extensively used in bioconjugation and peptide synthesis. EDC and its corresponding urea derivative, EDU, significantly affect spectropolarimetric measurements, especially in the study of secondary structural changes via circular dichroism. This impact is particularly notable in their ability to erroneously indicate structural changes in protein secondary structures, such as the loss of α-helical character, by masking the characteristic minimum at 208 nm in spectropolarimetric measurements (Kubilius & Tu, 2017).
Synthesis of Pyrimidine Derivatives
In the synthesis of pyrimidine derivatives, ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates have shown the ability to undergo regioselective condensation with urea, leading to the formation of various pyrimidine compounds. These reactions offer a pathway to create new chemical entities, expanding the scope of pyrimidine chemistry (Goryaeva, Burgart, & Saloutin, 2009).
Gelation and Complex Formation
Research has shown that addition of urea solutions to certain compounds can lead to the formation of thixotropic, heat-reversible gels. These gels exhibit a network structure under electron microscopy and their formation is pH-dependent. This property can be utilized in various applications including drug delivery systems and tissue engineering (Kirschbaum & Wadke, 1976).
Synthesis of Novel Compounds
Urea catalyzes the synthesis of various derivatives, like 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, in high yields under mild conditions. This synthesis demonstrates urea's role as a catalyst in organic reactions, contributing to environmentally friendly and efficient synthetic processes (Li, Li, Song, & Chen, 2012).
properties
IUPAC Name |
1-ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-4-9-7(12)10-5-8(2,3)6-11/h11H,4-6H2,1-3H3,(H2,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHQTIQFHFUBPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC(C)(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




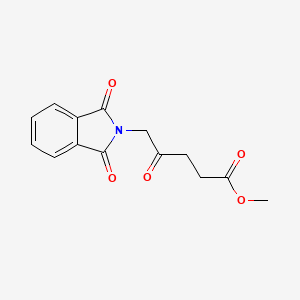
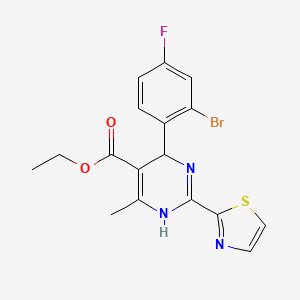

![2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester](/img/structure/B3080869.png)
![2-Methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B3080871.png)
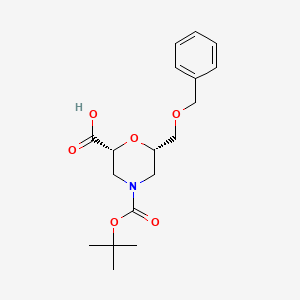
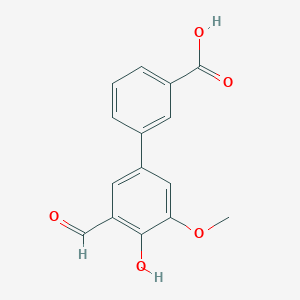
![7-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B3080902.png)
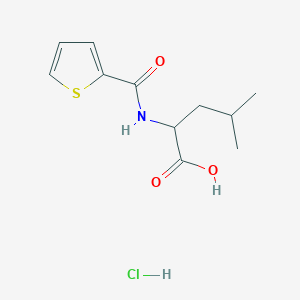
![[1-(3-Methoxyphenyl)butyl]methylamine hydrochloride](/img/structure/B3080910.png)
